![molecular formula C21H20ClN5OS2 B2833739 苯并[4,3-d]噻唑-2-基(4-(5-苯基-6H-1,3,4-噻二唑-2-基)哌嗪-1-基)甲酮盐酸盐 CAS No. 1351654-90-4](/img/structure/B2833739.png)

苯并[4,3-d]噻唑-2-基(4-(5-苯基-6H-1,3,4-噻二唑-2-基)哌嗪-1-基)甲酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

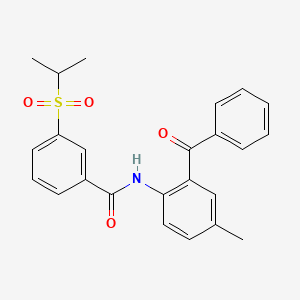

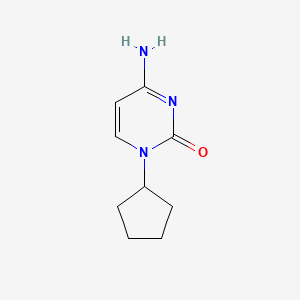

This compound is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring, a piperazine ring, and a thiadiazine ring . It is part of a class of compounds that have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of similar benzothiazole compounds typically involves reactions with aryl isothiocyanates . The resulting thioureas are then cyclized to form the final product . Other synthetic pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several ring structures and functional groups . The benzothiazole ring, piperazine ring, and thiadiazine ring are key structural features .Chemical Reactions Analysis

Benzothiazole compounds can undergo a variety of chemical reactions, depending on the specific substituents present on the molecule . These reactions can lead to the formation of various heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzothiazole ring could influence its solubility and reactivity .科学研究应用

Anti-Tubercular Activity

Benzothiazole-based compounds have shown significant anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Anti-Inflammatory Properties

Benzothiazole derivatives have been synthesized and analyzed for their anti-inflammatory properties . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Antitumor Activity

Various benzothiazole bearing compounds possess antitumor activities . The 2-(4-Aminophenyl) benzothiazole moiety is present in various bioactive molecules such as antitumor I, II .

Antimicrobial Activity

Benzothiazole compounds have shown antimicrobial activities . They have been used in the development of new drugs to combat various microbial infections .

Schistosomicidal Activity

Benzothiazole compounds have been found to have schistosomicidal activities . They have been used in the treatment of schistosomiasis, a disease caused by parasitic flatworms .

Anticonvulsant Activity

Benzothiazole compounds have shown anticonvulsant activities . They have been used in the treatment of epilepsy and other seizure disorders .

Antidiabetic Activity

Benzothiazole compounds have shown antidiabetic activities . They have been used in the treatment of diabetes, a chronic disease characterized by high levels of sugar in the blood .

Neuroprotective Activity

Benzothiazole compounds have shown neuroprotective activities . They have been used in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

未来方向

属性

IUPAC Name |

1,3-benzothiazol-2-yl-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5OS2.ClH/c27-20(19-22-16-8-4-5-9-18(16)29-19)25-10-12-26(13-11-25)21-24-23-17(14-28-21)15-6-2-1-3-7-15;/h1-9H,10-14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIOXHDBENVLLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5S4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzo[d]thiazol-2-yl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2833664.png)

![3-Methyl-7-[(2-methylphenyl)methyl]-8-(1-phenylethylamino)purine-2,6-dione](/img/structure/B2833666.png)

![3-Methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2833671.png)

![8-(Benzylsulfonyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2833675.png)

![(E)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2833676.png)

![3,4-diethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2833678.png)